molecular formula C11H16N2O2 B13589654 2-methoxy-6-piperidin-4-yloxypyridine

2-methoxy-6-piperidin-4-yloxypyridine

Cat. No.: B13589654
M. Wt: 208.26 g/mol
InChI Key: KOWNYZRYOXSALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-6-piperidin-4-yloxypyridine is a chemical compound with the molecular formula C11H16N2O2. It is a derivative of pyridine, featuring a methoxy group at the 2-position and a piperidin-4-yloxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-piperidin-4-yloxypyridine typically involves the reaction of 2-methoxypyridine with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution at the 6-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-piperidin-4-yloxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a pyridine-2-carboxaldehyde derivative, while reduction of the pyridine ring can produce a piperidine derivative .

Scientific Research Applications

2-methoxy-6-piperidin-4-yloxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-6-piperidin-4-yloxypyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-6-piperidin-4-yloxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a piperidin-4-yloxy group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methoxy-6-piperidin-4-yloxypyridine

InChI

InChI=1S/C11H16N2O2/c1-14-10-3-2-4-11(13-10)15-9-5-7-12-8-6-9/h2-4,9,12H,5-8H2,1H3

InChI Key

KOWNYZRYOXSALD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC=C1)OC2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.